2-Bromo-3,4,6-trichloroaniline
Overview
Description
2-Bromo-3,4,6-trichloroaniline: is an organic compound with the molecular formula C6H3BrCl3N and a molecular weight of 275.36 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,6-trichloroaniline typically involves the halogenation of aniline derivatives. One common method includes the reaction of aniline with bromine and chlorine gases in the presence of a solvent such as glacial acetic acid or carbon tetrachloride . The reaction is carried out under controlled temperatures to ensure the selective substitution of hydrogen atoms with bromine and chlorine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors where aniline is continuously fed into a reactor containing bromine and chlorine gases. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4,6-trichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or other oxidized derivatives.
Reduction: Formation of aminobenzenes or other reduced products .
Scientific Research Applications
Chemistry: 2-Bromo-3,4,6-trichloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, it is used to study the effects of halogenated anilines on cellular processes and enzyme activities. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests .
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,6-trichloroaniline involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to enzymes and proteins, inhibiting their activity and leading to cellular toxicity. It may also interfere with DNA replication and repair processes, contributing to its antimicrobial and pesticidal properties .
Comparison with Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the bromine atom.
2,3,4-Trichloroaniline: Another trichloroaniline isomer with different chlorine atom positions.
2-Bromo-4,6-dichloroaniline: Similar but with one less chlorine atom
Uniqueness: 2-Bromo-3,4,6-trichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it particularly useful in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
2-bromo-3,4,6-trichloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl3N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGNBGBWXYMMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297557 | |
Record name | 2-Bromo-3,4,6-trichlorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89465-99-6 | |
Record name | 2-Bromo-3,4,6-trichlorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89465-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4,6-trichlorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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